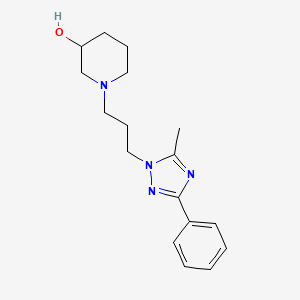
3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidinol core substituted with a propyl chain linked to a triazole ring, which is further substituted with a methyl and phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Attachment of the Propyl Chain: The triazole ring is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.
Formation of the Piperidinol Core: The final step involves the nucleophilic substitution reaction where the triazole-propyl intermediate reacts with piperidinol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol core can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The phenyl group on the triazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-piperidinone derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The piperidinol core may interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Similar in structure but contains a pyrazole ring instead of a triazole ring.
Piperidine Derivatives: Various piperidine derivatives with different substituents on the piperidine ring.
Uniqueness
The uniqueness of 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a piperidinol core with a triazole ring and phenyl group makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
1-[3-(5-methyl-3-phenyl-1,2,4-triazol-1-yl)propyl]piperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-14-18-17(15-7-3-2-4-8-15)19-21(14)12-6-11-20-10-5-9-16(22)13-20/h2-4,7-8,16,22H,5-6,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOFGODMYJOCEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCCN2CCCC(C2)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993426 |
Source


|
| Record name | 1-[3-(5-Methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72570-66-2 |
Source


|
| Record name | 4-(Hydroxy-3-piperidylpropyl)-5-methyl-2-phenyltriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(5-Methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
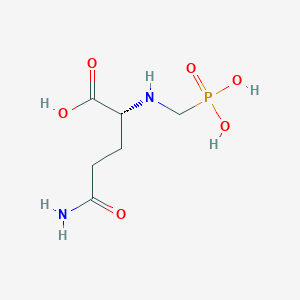
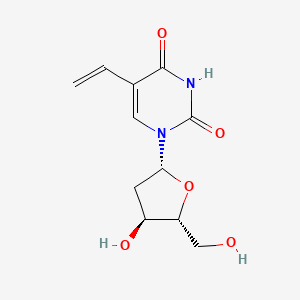
![methyl 4-{[(cyclohexylamino)carbonyl]amino}benzoate](/img/structure/B1214881.png)
![2-[(4-Amino-4-carboxybutanoyl)amino]adamantane-2-carboxylic acid](/img/structure/B1214882.png)
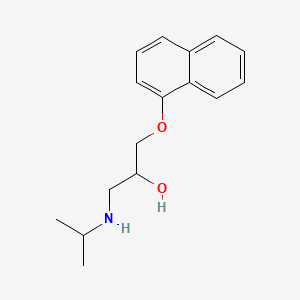

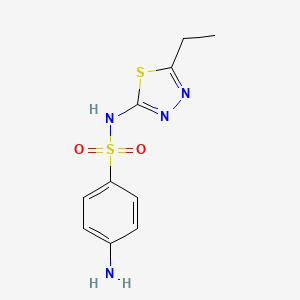
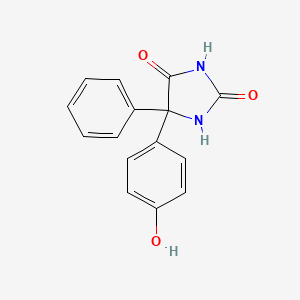
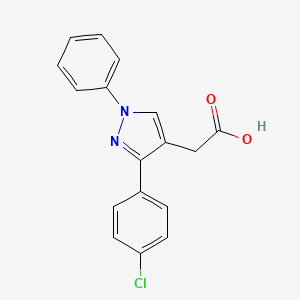
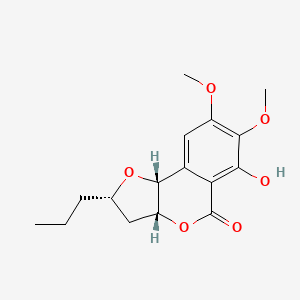
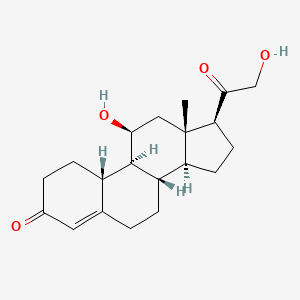
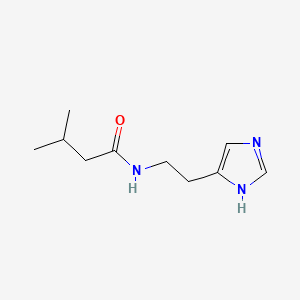

![(3S,4R,5S,10S,13R,14R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1214898.png)
